molecular formula C7H2ClF3N2 B580720 5-Chloro-3-(trifluoromethyl)picolinonitrile CAS No. 1214349-71-9

5-Chloro-3-(trifluoromethyl)picolinonitrile

Cat. No.: B580720
CAS No.: 1214349-71-9
M. Wt: 206.552
InChI Key: LMNDQHSGIICWCP-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2ClF3N2. It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is known for its high reactivity and is commonly used as an intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature range of 108-110°C under reduced pressure (30 Torr) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under inert gas at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

5-Chloro-3-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
  • 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
  • 5-Amino-3-(trifluoromethyl)picolinonitrile

Uniqueness

5-Chloro-3-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDQHSGIICWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741928
Record name 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-71-9
Record name 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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